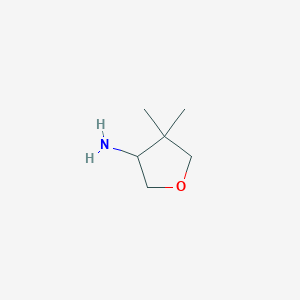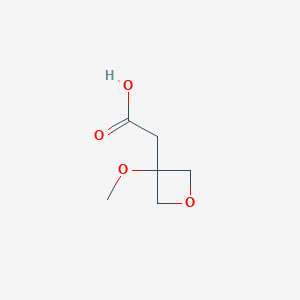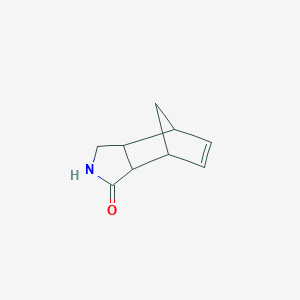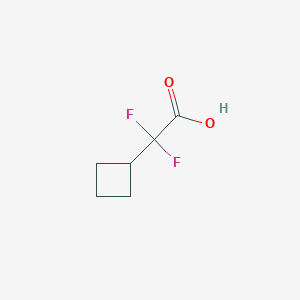
5-(2-Hydroxyethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)nicotinonitrile: is an organic compound with the molecular formula C(_8)H(_8)N(_2)O It features a nicotinonitrile core substituted with a hydroxyethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.
Hydroxyethylation: The introduction of the hydroxyethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting nicotinonitrile with ethylene oxide under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(2-Hydroxyethyl)nicotinonitrile might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps typically include crystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: 5-(2-Hydroxyethyl)nicotinonitrile can undergo oxidation reactions, where the hydroxyethyl group is oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxyethyl group to a chloroethyl group, which can then be substituted with other nucleophiles.
Major Products
Oxidation: 5-(2-Carboxyethyl)nicotinonitrile.
Reduction: 5-(2-Hydroxyethyl)nicotinamide.
Substitution: 5-(2-Chloroethyl)nicotinonitrile.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Hydroxyethyl)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.
作用機序
The mechanism by which 5-(2-Hydroxyethyl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For instance, if used in a medicinal context, it may bind to specific enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(2-Hydroxyethyl)pyridine: Similar structure but lacks the nitrile group.
5-(2-Aminoethyl)nicotinonitrile: Similar structure but with an amino group instead of a hydroxy group.
5-(2-Hydroxyethyl)isonicotinonitrile: Isomeric form with the nitrile group at a different position.
Uniqueness
5-(2-Hydroxyethyl)nicotinonitrile is unique due to the presence of both a hydroxyethyl and a nitrile group on the nicotinonitrile core. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
5-(2-hydroxyethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-8-3-7(1-2-11)5-10-6-8/h3,5-6,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNDFHFIDIWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














